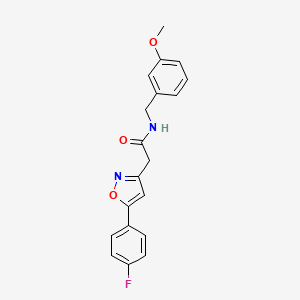

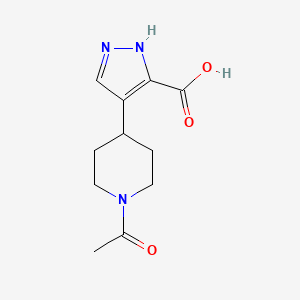

![molecular formula C10H15Cl2N3 B2861441 2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride CAS No. 1353500-99-8](/img/structure/B2861441.png)

2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride” is a chemical compound with the linear formula C10H14N3Cl1 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “this compound”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

The SMILES string for this compound isNCCC1=CN2C(C=CC(C)=C2)=N1.Cl . This provides a textual representation of the compound’s molecular structure. Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .Physical and Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved documents.Wissenschaftliche Forschungsanwendungen

Carcinogenic Potential in Cooked Foods : A study by Ito et al. (1991) discusses 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a compound produced during cooking, which has been found to induce colon and mammary carcinomas in rats. This suggests its potential role in human malignancies related to cooked meat and fish (Ito et al., 1991).

Synthesis of Heterocyclic Compounds : Research by Masters et al. (2011) explores the synthesis of pyrido[1,2-a]benzimidazoles, highlighting their significance in medicinal chemistry, including their use in drugs like Rifaximin. The study emphasizes the importance of an acid additive in the synthesis process (Masters et al., 2011).

Formation and Identification of Intermediates : Zöchling and Murkovic (2002) investigated the formation of PhIP, identifying key intermediates in cooked food. This research is crucial for understanding the chemical processes leading to the formation of such compounds (Zöchling & Murkovic, 2002).

In Vitro Antibacterial Evaluation : A study by Etemadi et al. (2016) focused on the synthesis and antibacterial evaluation of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, indicating the potential of these compounds as antibacterial agents (Etemadi et al., 2016).

Investigations of Non-Covalent Interactions : Research by Zhang et al. (2018) on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas provides insights into non-covalent interactions, which are essential for understanding molecular structures and functions (Zhang et al., 2018).

Synthesis of Conformationally Constrained Inhibitors : Dinsmore et al. (2000) reported the synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system, which is used to produce farnesyltransferase inhibitor analogues with improved metabolic stability (Dinsmore et al., 2000).

Synthesis and Characterization of Complexes : The work by Ghani and Mansour (2011) on Pd(II) and Pt(II) complexes containing benzimidazole ligands, including their synthesis, spectral, electrochemical, and cytotoxicity studies, highlights their potential as anticancer compounds (Ghani & Mansour, 2011).

Chemoprevention Studies : Xu and Dashwood (1999) conducted studies on the chemoprevention of heterocyclic amine-induced colon carcinogenesis, identifying potential agents that might be effective against such carcinogens (Xu & Dashwood, 1999).

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Scientists are provoked to search environmentally benign synthetic strategies as much as possible . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes is a future direction .

Wirkmechanismus

Target of Action

It’s structurally similar to 2-pyridylethylamine, which is a histamine agonist selective for the h1 subtype . This suggests that it might interact with similar targets.

Mode of Action

Based on its structural similarity to other imidazo[1,2-a]pyridine derivatives, it’s plausible that it interacts with its targets by binding to their active sites, leading to changes in their function .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity, suggesting that they may interact with multiple pathways .

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown antimicrobial properties , suggesting that this compound might have similar effects.

Eigenschaften

IUPAC Name |

2-(6-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-8-2-3-10-12-9(4-5-11)7-13(10)6-8;;/h2-3,6-7H,4-5,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHBBKQHTWLCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl}-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2861358.png)

![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)

![(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B2861373.png)

![N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2861374.png)

![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/no-structure.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2861378.png)